molecular formula C21H20N2O8 B564582 Oxcarbazepine N-β-D-Glucuronide CAS No. 1260595-39-8

Oxcarbazepine N-β-D-Glucuronide

Katalognummer: B564582
CAS-Nummer: 1260595-39-8
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: WWQCHHFYIDCMSO-QXCZDIPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxcarbazepine N-β-D-Glucuronide is a metabolite of oxcarbazepine, an anticonvulsant medication used primarily in the treatment of epilepsy. This compound is formed through the glucuronidation of oxcarbazepine, a process that enhances its solubility and facilitates its excretion from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxcarbazepine N-β-D-Glucuronide involves the glucuronidation of oxcarbazepine. This reaction typically occurs in the liver, where oxcarbazepine is metabolized by cytosolic enzymes to form its active metabolite, 10-monohydroxy derivative (MHD). MHD is then conjugated with glucuronic acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar pathways as its synthesis in the body. The process involves the use of glucuronidation enzymes to catalyze the conjugation of MHD with glucuronic acid. This method ensures the efficient production of the compound for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Oxcarbazepine N-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of MHD, resulting in the formation of a more water-soluble compound .

Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and glucuronidation enzymes. The reaction typically occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This compound is more water-soluble than its precursor, facilitating its excretion from the body .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Oxcarbazepine N-β-D-glucuronide is formed through the glucuronidation of the monohydroxy derivative of oxcarbazepine, which is responsible for its therapeutic effects. The primary pharmacological actions include:

  • Anticonvulsant Activity : Oxcarbazepine is effective in controlling focal seizures and is often used as a first-line or adjunctive treatment in epilepsy management. Its metabolite, N-β-D-glucuronide, contributes to this anticonvulsant effect by modulating voltage-sensitive sodium channels .
  • Pain Management : Beyond epilepsy, oxcarbazepine has shown efficacy in treating neuropathic pain conditions such as trigeminal neuralgia . The glucuronide metabolite may enhance analgesic effects by improving the drug's pharmacokinetic profile.

Epilepsy Treatment

Oxcarbazepine is indicated for both monotherapy and adjunctive therapy in adults and children with partial-onset seizures. Clinical trials have demonstrated its effectiveness compared to other antiepileptic drugs, with a favorable side effect profile .

Neuropathic Pain

Research indicates that oxcarbazepine can be beneficial in managing neuropathic pain syndromes. It has been used effectively in cases of diabetic neuropathy and postherpetic neuralgia, where traditional analgesics may fail .

Pharmacokinetics

The pharmacokinetic profile of oxcarbazepine and its glucuronide metabolite is characterized by rapid absorption and extensive metabolism:

  • Absorption : Oxcarbazepine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
  • Metabolism : Approximately 27% of the administered dose is excreted unchanged as N-β-D-glucuronide, while 49% is excreted as the monohydroxy derivative . This metabolic pathway reduces the likelihood of drug-drug interactions compared to carbamazepine.

Safety Profile and Side Effects

While oxcarbazepine is generally well-tolerated, some adverse effects have been reported:

  • Hyponatremia : One notable side effect includes a higher incidence of hyponatremia (low sodium levels), particularly in older adults or those on diuretics .
  • Neurological Effects : Chronic use may lead to tolerance regarding its anticonvulsant effects, necessitating careful monitoring of dosage and patient response over time .

Efficacy in Epilepsy

A study involving 67 clinical trials highlighted that oxcarbazepine was effective as a first-line treatment for partial seizures but is now more commonly recommended as a second-line option or adjunctive therapy due to the emergence of newer agents with improved efficacy profiles .

Neuropathic Pain Management

In a case study involving a patient with refractory trigeminal neuralgia who was unresponsive to conventional treatments, oxcarbazepine provided significant pain relief without major side effects when administered at appropriate doses .

Data Tables

Application AreaIndicationEfficacy LevelCommon Side Effects
EpilepsyPartial-onset seizuresHighHyponatremia
Neuropathic PainTrigeminal neuralgiaModerate to HighDizziness, fatigue
Pharmacokinetic ParameterValue
BioavailabilityRapid absorption
Metabolism27% unchanged; 49% glucuronide
Half-life8-10 hours

Wirkmechanismus

The mechanism of action of oxcarbazepine N-β-D-Glucuronide involves its formation through the glucuronidation of MHD. This process enhances the solubility of MHD, facilitating its excretion from the body. The molecular targets and pathways involved in this process include the glucuronidation enzymes and the metabolic pathways of oxcarbazepine .

Vergleich Mit ähnlichen Verbindungen

Oxcarbazepine N-β-D-Glucuronide is similar to other glucuronide conjugates formed from the metabolism of anticonvulsant drugs. Compounds such as carbamazepine N-glucuronide and phenytoin glucuronide undergo similar metabolic pathways and serve similar functions in enhancing solubility and excretion. this compound is unique in its specific formation from oxcarbazepine and its role in the pharmacokinetics of this particular drug .

List of Similar Compounds:
  • Carbamazepine N-glucuronide
  • Phenytoin glucuronide
  • Valproic acid glucuronide

Biologische Aktivität

Oxcarbazepine N-β-D-Glucuronide is a significant metabolite of oxcarbazepine (OXC), an anticonvulsant medication primarily used for the treatment of epilepsy and bipolar disorder. The compound is formed through the glucuronidation of the active metabolite 10-monohydroxy derivative (MHD) of oxcarbazepine, enhancing its solubility and facilitating excretion from the body. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications.

1.1 Synthesis Pathway

This compound is synthesized via the glucuronidation process, predominantly occurring in the liver. The reaction involves:

  • Substrate : 10-monohydroxy derivative (MHD)
  • Enzymes : UGT2B7, UGT2B4 (uridine diphosphate-glucuronosyltransferases)
  • Reagent : Glucuronic acid

This process transforms MHD into a more water-soluble compound, which is crucial for renal excretion .

1.2 Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Rapid absorption of OXC followed by conversion to MHD.
  • Elimination Half-life : MHD has a slow elimination half-life (approximately 11.7 to 13.5 hours) due to its glucuronidation and renal excretion .

The pharmacokinetic parameters are summarized in Table 1.

ParameterValue
Tmax (MHD)2.8 - 3.5 hours
Half-life (MHD)11.7 - 13.5 hours
Clearance (MHD)~3.5 L/h

The biological activity of this compound is primarily linked to its role in enhancing the solubility and excretion of MHD, which is responsible for the anticonvulsant effects of oxcarbazepine. The glucuronidation process reduces the pharmacological activity of MHD, thus modulating its therapeutic effects .

2.1 Molecular Targets

The primary molecular targets involved in the action of this compound include:

  • UGT Enzymes : Facilitate glucuronidation.
  • Renal Transporters : Aid in the excretion of glucuronides.

3.1 Efficacy in Epilepsy Treatment

Clinical studies have demonstrated that oxcarbazepine effectively reduces seizure frequency in patients with epilepsy. The conversion to MHD and subsequent glucuronidation contribute to maintaining therapeutic levels without significant toxicity .

3.2 Case Studies

A study involving 12 healthy subjects assessed the pharmacokinetics of oxcarbazepine and its metabolites, revealing that co-administration with verapamil increased exposure to MHD by approximately 12% . This finding underscores the importance of understanding drug interactions in optimizing treatment regimens.

3.3 Tolerance Development

Research indicates that chronic treatment with oxcarbazepine may lead to tolerance regarding its anticonvulsant effects, with some patients experiencing reduced efficacy over time . This phenomenon highlights the need for ongoing monitoring and potential dosage adjustments.

4. Conclusion

This compound plays a critical role in the metabolism and pharmacological action of oxcarbazepine. Its formation through glucuronidation enhances solubility and facilitates elimination, contributing to the overall efficacy and safety profile of oxcarbazepine in clinical settings. Ongoing research into its biological activity will further elucidate its role in drug metabolism and therapeutic applications.

Eigenschaften

CAS-Nummer

1260595-39-8

Molekularformel

C21H20N2O8

Molekulargewicht

428.4 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid

InChI

InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29)/t15-,16-,17+,18-,19+/m0/s1

InChI-Schlüssel

WWQCHHFYIDCMSO-QXCZDIPSSA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Isomerische SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Kanonische SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyme

5-(Aminocarbonyl)-5H-dibenz[b,f]azepin-10-yl N-β-D-Glucopyranosiduronic Acid;  1-Deoxy-1-[[(10,11-dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]amino]-β-D-glucopyranuronic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.